

Application Notes and Protocols for Di-4-ANEPPS in Live-Cell Imaging

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Compound of Interest

Compound Name: Di-4-ANEPPS

Cat. No.: B1670376

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These application notes provide a comprehensive guide for utilizing the voltage-sensitive dye **Di-4-ANEPPS** for live-cell imaging of membrane potential dynamics. This document includes detailed protocols for dye preparation and cell loading, recommended imaging parameters, and a summary of reported concentrations for various cell types.

Di-4-ANEPPS is a fast-responding potentiometric probe that exhibits a change in its fluorescence spectrum in response to variations in the electrical potential across the cell membrane. This property makes it a valuable tool for studying dynamic cellular processes such as action potentials in neurons and cardiomyocytes, as well as for high-throughput drug screening assays involving ion channel modulation.

Quantitative Data Summary

The optimal concentration of **Di-4-ANEPPS** can vary depending on the cell type, experimental conditions, and the specific imaging setup. Below is a summary of concentrations and conditions reported in the literature.

Parameter	Recommended Value/Range	Notes
Starting Working Concentration	5 - 10 μ M	A good starting point for optimization. [1]
Working Concentration Range	2 μ M - 0.2 mM	The exact concentration should be determined experimentally.
Stock Solution Concentration	1 mg/mL to 10 mM	Can be prepared in DMSO, DMF, or ethanol. [2] [3] [4]
Incubation Time	10 - 20 minutes	Longer incubation may lead to increased internalization. [3]
Incubation Temperature	4 - 20°C	Lower temperatures can help reduce dye internalization. [3]

Table 1: General Recommendations for **Di-4-ANEPPS** Usage

Cell Type	Working Concentration	Incubation Time	Key Findings
Neurons	0.05 mM, 0.1 mM, 0.2 mM	60 - 180 minutes	Higher concentrations led to faster and brighter staining.[4]
Rabbit Isolated Heart	2 μ M	20 minutes (perfusion)	Allowed for stable recordings for 1-2 hours.[5][6]
Guinea Pig Cardiomyocytes	30 μ M, 60 μ M	10 minutes	Staining did not alter action potential shape, but illumination caused photodynamic damage.[7]
Human iPSC-derived Cardiomyocytes	Not specified	Not specified	Enabled quantitative assessment of electrophysiology and drug effects.[8][9]

Table 2: Examples of **Di-4-ANEPPS** Concentrations Used in Specific Applications

Experimental Protocols

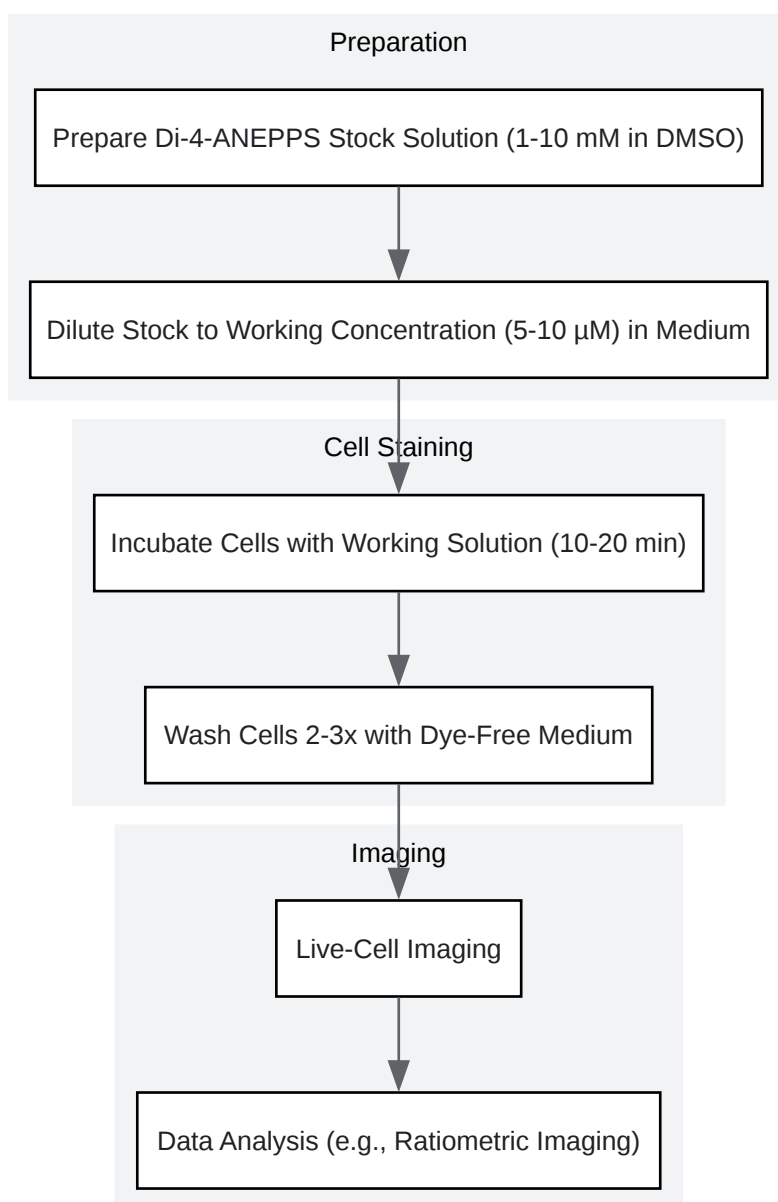
Preparation of Di-4-ANEPPS Stock Solution

- **Reconstitution:** Prepare a stock solution of **Di-4-ANEPPS** by dissolving the lyophilized solid in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol.[2][3] A concentration of 1 to 10 mM is generally recommended. For example, to make a 2 mM stock solution from 5 mg of **Di-4-ANEPPS** (MW: ~481 g/mol), dissolve it in approximately 5.2 mL of solvent.
- **Storage:** Store the stock solution at 4°C, protected from light.[2] For long-term storage, aliquoting and storing at -20°C is advisable to prevent degradation from repeated freeze-thaw cycles.

Staining of Live Cells with Di-4-ANEPPS

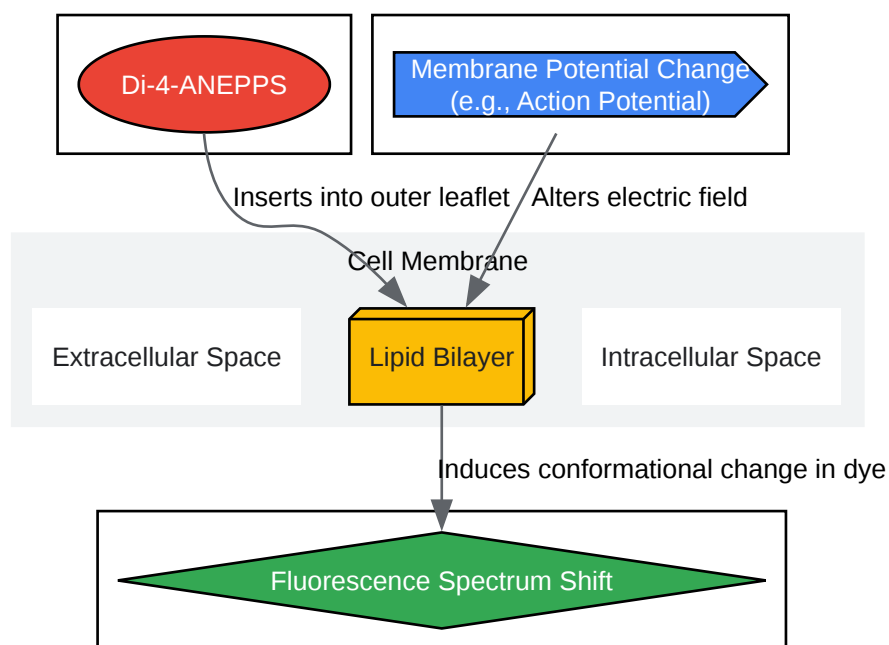
- Prepare Working Solution: Dilute the **Di-4-ANEPPS** stock solution in a suitable physiological buffer or cell culture medium to the desired final working concentration. A starting concentration of 5-10 μM is recommended.[1] For some applications, especially with tissues, higher concentrations (e.g., 10-50 μM) may be necessary.[3]
- Cell Loading:
 - For adherent cells, remove the culture medium and replace it with the **Di-4-ANEPPS** working solution.
 - For suspension cells, gently pellet the cells and resuspend them in the working solution.
- Incubation: Incubate the cells for 10-20 minutes at the desired temperature (e.g., room temperature or 37°C), protected from light.[3] Lower incubation temperatures (4-20°C) can be used to reduce dye internalization.[3]
- Washing: After incubation, wash the cells two to three times with fresh, dye-free medium or buffer to remove any unbound dye.[3]
- Imaging: The cells are now ready for imaging. Proceed with image acquisition promptly, as **Di-4-ANEPPS** can be rapidly internalized by cells, making it best suited for short-term experiments.[1][2][10]

Diagrams



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Caption: Experimental workflow for live-cell imaging with **Di-4-ANEPPS**.



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Caption: Mechanism of **Di-4-ANEPPS** voltage sensing at the cell membrane.

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